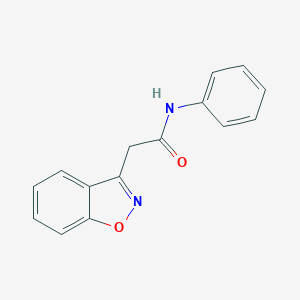
Acetonylacetone bis(phenylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonylacetone bis(phenylhydrazone) is a chemical compound with the molecular formula C18H22N4. It is derived from 2,5-Hexanedione, an aliphatic diketone, and phenylhydrazine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetonylacetone bis(phenylhydrazone) typically involves the reaction of 2,5-Hexanedione with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
2,5-Hexanedione+2Phenylhydrazine→2,5-Hexanedione, bis(phenylhydrazone)+2H2O
Industrial Production Methods: While specific industrial production methods for Acetonylacetone bis(phenylhydrazone) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions: Acetonylacetone bis(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the hydrazone groups into amines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines.
科学的研究の応用
Acetonylacetone bis(phenylhydrazone) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes.
Industry: It may be used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Acetonylacetone bis(phenylhydrazone) involves its interaction with specific molecular targets. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles. These pyrroles can undergo oxidation, resulting in cross-linking and denaturation of proteins. This process can disrupt cellular functions and lead to various biological effects .
類似化合物との比較
2,5-Hexanedione: The parent compound, known for its neurotoxic effects.
Acetonyl acetone: Another diketone with similar chemical properties.
2,5-Dimethylfuran: A related compound used in the synthesis of 2,5-Hexanedione.
Uniqueness: Acetonylacetone bis(phenylhydrazone) is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form Schiff bases and subsequent pyrrole formation sets it apart from other similar compounds.
特性
CAS番号 |
1095-15-4 |
|---|---|
分子式 |
C18H22N4 |
分子量 |
294.4 g/mol |
IUPAC名 |
N-[(E)-[(5E)-5-(phenylhydrazinylidene)hexan-2-ylidene]amino]aniline |
InChI |
InChI=1S/C18H22N4/c1-15(19-21-17-9-5-3-6-10-17)13-14-16(2)20-22-18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3/b19-15+,20-16+ |
InChIキー |
JRBMZQNRXCXAFK-MXWIWYRXSA-N |
SMILES |
CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |
異性体SMILES |
C/C(=N\NC1=CC=CC=C1)/CC/C(=N/NC2=CC=CC=C2)/C |
正規SMILES |
CC(=NNC1=CC=CC=C1)CCC(=NNC2=CC=CC=C2)C |
同義語 |
2,5-hexanedione-bis(phenylhydrazone) acetonylacetone bis(phenylhydrazone) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)





![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
